molecular formula C13H10O4S B3099033 3-Formylphenyl benzenesulfonate CAS No. 13493-49-7

3-Formylphenyl benzenesulfonate

Cat. No. B3099033
CAS RN: 13493-49-7
M. Wt: 262.28 g/mol
InChI Key: NACJAMSPPRWASP-UHFFFAOYSA-N
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Description

3-Formylphenyl benzenesulfonate is an organic compound with the molecular formula C13H10O4S . It is used for research purposes.


Synthesis Analysis

The synthesis of sulfonate esters from phenols, which could include this compound, has been demonstrated using N-fluorobenzenesufonimide (NFSI) and catalytic potassium fluoride . The reaction conditions are mild, and the methodology yields excellent results . Another study discusses the synthesis of benzenesulfonic acid derivatives, which could potentially include this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The conversion of phenols to their benzene sulfonate esters, such as this compound, is governed by benzenesulfonyl fluoride, which is generated in situ after the addition of potassium fluoride to NFSI .

Scientific Research Applications

Nonlinear Optical Properties

3-Formylphenyl benzenesulfonate and its derivatives exhibit significant nonlinear optical properties, making them potential candidates for optical limiting applications. These properties were explored through the synthesis and characterization of various substituted benzenesulfonate compounds (Ruanwas et al., 2010).

Supramolecular Assembly and Interactions

The compound plays a role in supramolecular architectures, where noncovalent interactions such as hydrogen-bonding, halogen-bonding, and π-π interactions are crucial. These interactions have been extensively studied in 2- and 4-formylphenyl arylsulfonates (Andleeb et al., 2018).

Structural and Vibrational Analysis

A detailed study of the benzenesulfonate anion's structure, vibrational frequencies, and internal torsional motion offers insights into its molecular behavior. This study combined quantum chemical and experimental approaches for comprehensive analysis (Pejov et al., 2000).

Interfacial Properties in Surfactants

Hydroxy-substituted alkyl benzenesulfonates demonstrate intriguing dynamic interfacial properties, useful in understanding the structure of surfactant adsorption films. These properties are essential in the study of surfactants and their applications (Huang et al., 2007).

Inorganic-Organic Hybrid Materials

Silver benzenesulfonate showcases a unique example of inorgano-organic solids, featuring a layered structure where sulfonate-bridged silver(I) centers are connected to organic phenyl groups. This results in a hexagonal array, providing insights into metal-organic framework structures (Shimizu et al., 1999).

Charge Distribution in Molecular Structures

Studies have been conducted on the benzenesulfonate anion's structure, harmonic vibrational force field, and charge distribution, offering valuable information on its electronic characteristics (Pejov et al., 2000).

Catalysis and Chemical Synthesis

Various compounds like tetraphenylbismuth benzenesulfonate have been synthesized and analyzed, demonstrating the potential of benzenesulfonates in catalysis and chemical synthesis (Sharutin et al., 2003).

properties

IUPAC Name

(3-formylphenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c14-10-11-5-4-6-12(9-11)17-18(15,16)13-7-2-1-3-8-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACJAMSPPRWASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294843
Record name 3-[(Phenylsulfonyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13493-49-7
Record name 3-[(Phenylsulfonyl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13493-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Phenylsulfonyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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